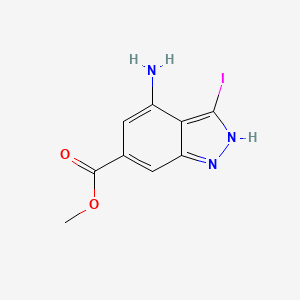

Methyl 4-amino-3-iodo-1H-indazole-6-carboxylate

Description

Methyl 4-amino-3-iodo-1H-indazole-6-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring system. This particular compound is characterized by the presence of an amino group at the 4-position, an iodine atom at the 3-position, and a methyl ester group at the 6-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Properties

IUPAC Name |

methyl 4-amino-3-iodo-2H-indazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8IN3O2/c1-15-9(14)4-2-5(11)7-6(3-4)12-13-8(7)10/h2-3H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKFNOAIRPJUBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NNC(=C2C(=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646359 | |

| Record name | Methyl 4-amino-3-iodo-2H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-05-1 | |

| Record name | Methyl 4-amino-3-iodo-1H-indazole-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-amino-3-iodo-2H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Methyl 1H-indazole-6-carboxylate Intermediate

Iodination at the 3-Position

Amination at the 4-Position

Esterification (if required)

Representative Synthetic Scheme Summary

| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Formation of indazole core | Phenylhydrazine + ketone | Acidic media | Reflux | Several hours | Variable |

| 2 | Esterification of carboxylic acid | Methanol, H2SO4 | Methanol | Reflux | 8 h | 82–90 |

| 3 | Iodination at C-3 | I2, K2CO3 | DMF | 25–65 °C | 3–10 h | 70–88 |

| 4 | Amination at C-4 | Amine, Pd catalyst, base | Dioxane/H2O | 95–100 °C | 8 h | 12–67 |

Notes on Industrial Production and Optimization

- Industrial synthesis may utilize continuous flow reactors to enhance reaction control and yield.

- Automated high-throughput screening optimizes catalyst loadings, temperature, and solvent systems.

- Protecting groups are strategically employed to prevent side reactions, especially for nucleophilic sites on the indazole ring.

- Purification typically involves recrystallization and chromatographic techniques to achieve >95% purity.

Analytical and Characterization Data

NMR Spectroscopy:

Proton NMR (1H NMR) confirms the presence of characteristic aromatic signals, methyl ester singlet (~3.8 ppm), and amino protons. Carbon NMR (13C NMR) supports the substitution pattern on the indazole ring.Mass Spectrometry:

High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with this compound.Purity: High-performance liquid chromatography (HPLC) analysis confirms compound purity >95%.

Chemical Reactions Analysis

Substitution Reactions

The iodine atom at position 3 is a prime site for nucleophilic aromatic substitution (NAS) or transition metal-catalyzed cross-coupling reactions due to its electronegativity and leaving-group potential.

Key Reactions:

-

Suzuki-Miyaura Coupling :

Reacts with aryl boronic acids under palladium catalysis (PdCl₂(dppf)₂) in 1,4-dioxane/H₂O (1:1) at 90°C, yielding biaryl derivatives. For example:Yields range from 65% to 85% depending on the boronic acid substituent .

-

Buchwald-Hartwig Amination :

Substitution with amines (e.g., piperazine) using Pd(OAc)₂/Xantphos in toluene at 110°C introduces aminoalkyl groups at position 3 .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | PdCl₂(dppf)₂, Cs₂CO₃, 1,4-dioxane/H₂O, 90°C | 3-Aryl derivatives | 65–85% |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Xantphos, toluene, 110°C | 3-Aminoalkyl derivatives | 50–70% |

Ester Hydrolysis

The methyl ester at position 6 undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

Reaction Conditions:

-

Acidic Hydrolysis : 6M HCl, reflux (12 h), yields 85–90%.

-

Basic Hydrolysis : 2M NaOH, 80°C (6 h), yields 80–88%.

Applications : The carboxylic acid derivative serves as an intermediate for peptide coupling or further functionalization.

Reactions Involving the Amino Group

The amino group at position 4 participates in acylation, alkylation, and diazotization.

Acylation:

Reacts with chloroacetic anhydride in THF under basic conditions (K₂CO₃) to form acetamide derivatives (yield: 70–75%) .

Diazotization:

Treatment with NaNO₂/HCl at 0–5°C generates diazonium salts, which undergo Sandmeyer reactions to introduce halogens or aryl groups .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Acylation | Chloroacetic anhydride, K₂CO₃, THF | 4-Acetamido derivatives | 70–75% |

| Diazotization | NaNO₂, HCl, 0–5°C | Diazonium intermediates | 60–80% |

Intramolecular Cyclization

Under thermal or catalytic conditions, the amino and ester groups can participate in cyclization to form fused heterocycles. For example, heating in DMF at 120°C with CuI promotes the formation of indazole-quinazoline hybrids .

Oxidation and Reduction

-

Oxidation : The amino group is oxidized to a nitro group using KMnO₄/H₂SO₄, though this risks over-oxidation of the indazole ring .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups (if present) but leaves the iodine intact .

Photochemical Reactions

UV irradiation in the presence of alkenes triggers [2+2] cycloaddition at the indazole core, forming bicyclic adducts .

Scientific Research Applications

Synthesis and Characterization

The synthesis of methyl 4-amino-3-iodo-1H-indazole-6-carboxylate typically involves the iodination of indazole derivatives followed by carboxylation and methylation processes. The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure.

Medicinal Chemistry

This compound has shown potential as a lead compound in drug development due to its biological activity against various cancer cell lines. The presence of the iodine atom and the amino group contributes to its reactivity and interaction with biological targets.

Anticancer Activity:

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have demonstrated that certain derivatives can inhibit specific cellular pathways involved in cancer progression.

| Compound | Target | IC50 (nM) |

|---|---|---|

| Compound A | Pim Kinases | 0.4 - 1.1 |

| Compound B | ERK1/2 | 9.3 - 25.8 |

| Compound C | Aurora Kinases | 0.026 - 0.015 |

These findings suggest that this compound may serve as a scaffold for developing new anticancer agents.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes implicated in disease processes:

Key Enzyme Targets:

- Pan-Pim Kinases : Potent inhibition with IC50 values indicating effectiveness.

- IDO1 : Strong inhibitory activity with IC50 values around 720 nM.

This enzyme inhibition profile highlights the potential of this compound in therapeutic applications targeting metabolic disorders and cancers.

Study on Antitumor Activity

A recent study evaluated the anticancer effects of this compound derivatives against multiple myeloma cell lines, revealing significant antiproliferative effects with IC50 values as low as 0.64 μM. The study concluded that the compound's structural features play a crucial role in its biological activity.

Mechanistic Studies

Research investigating the mechanism of action indicated that the nitro group plays a critical role in forming reactive intermediates that can modify cellular proteins, thereby influencing cancer cell survival. This insight is crucial for understanding how to optimize the compound for enhanced efficacy.

Applications in Drug Development

Given its promising biological activities, this compound is being explored for various applications in drug development:

Potential Applications:

- Anticancer Therapeutics : As a lead structure for developing new drugs targeting specific cancer pathways.

- Enzyme Inhibitors : For conditions related to enzyme dysregulation.

- Biological Probes : In research settings to study enzyme functions and cellular mechanisms.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-iodo-1H-indazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The amino and iodine groups can participate in hydrogen bonding and halogen bonding interactions, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Methyl 4-amino-3-iodo-1H-indazole-6-carboxylate can be compared with other indazole derivatives, such as:

Methyl 3-iodo-1H-indazole-6-carboxylate: Lacks the amino group at the 4-position.

Methyl 4-amino-1H-indazole-6-carboxylate: Lacks the iodine atom at the 3-position.

Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate: Contains a bromine atom instead of an iodine atom at the 3-position.

The presence of the amino group and the iodine atom in this compound makes it unique and can influence its reactivity and biological activity compared to other similar compounds.

Biological Activity

Methyl 4-amino-3-iodo-1H-indazole-6-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound has the following chemical properties:

- Molecular Formula : C9H8IN3O2

- CAS Number : 885521-05-1

- Structure : The compound features an indazole ring with an amino group at position 4, an iodine atom at position 3, and a carboxylate group at position 6.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amino and iodine groups facilitate hydrogen bonding and halogen bonding interactions, respectively, which can modulate the activity of enzymes and receptors involved in critical biological pathways. The compound has been studied for its potential to inhibit specific enzymes associated with cancer cell proliferation and to interfere with viral replication processes .

Anticancer Properties

This compound has shown promising anticancer activity in various studies:

-

Cell Line Studies : In vitro studies have evaluated its effects on several human cancer cell lines, including:

- A549 (lung cancer)

- HepG2 (hepatocellular carcinoma)

- MCF-7 (breast cancer)

- HCT116 (colorectal cancer)

- Mechanisms of Action : The compound induces apoptosis in cancer cells through:

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties, making it a candidate for further development as an antibacterial or antiviral agent. Its structural features allow it to bind effectively to microbial targets, inhibiting their growth and replication .

Study on Anticancer Activity

A study published in RSC Advances investigated the antiproliferative effects of various indazole derivatives, including this compound. The results showed that treatment with this compound led to a significant increase in apoptosis rates among treated cancer cells, with specific IC50 values indicating its potency against different cell lines .

| Cell Line | IC50 Value (µM) | Apoptosis Rate (%) |

|---|---|---|

| A549 | <5 | 50.3 |

| HepG2 | <5 | 45.7 |

| MCF-7 | <5 | 48.9 |

| HCT116 | <5 | 52.1 |

A separate investigation focused on the molecular mechanisms by which this compound induces apoptosis. This study utilized flow cytometry and Western blot analysis to demonstrate that the compound effectively disrupts mitochondrial membrane potential and increases reactive oxygen species (ROS) levels in cancer cells, leading to cell death via the mitochondrial apoptotic pathway .

Q & A

Basic: What are the optimal reaction conditions for synthesizing Methyl 4-amino-3-iodo-1H-indazole-6-carboxylate?

Methodological Answer:

Synthesis typically involves sequential halogenation and amination steps. For iodination, sodium hexamethyldisilazane (NaHMDS) in tetrahydrofuran (THF) under reflux achieves moderate yields (~44%) . Subsequent amination requires precise pH control and temperature (e.g., 60–80°C) to avoid side reactions. Solvent choice (e.g., DMF for polar intermediates) and purification via recrystallization (DMF/acetic acid mixtures) are critical for purity .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., iodination at C3 and methylation at C6). Coupling constants resolve aromatic proton splitting .

- HPLC-MS : Reverse-phase HPLC with C18 columns (ACN/water + 0.1% TFA) quantifies purity (>97%) and detects intermediates .

- X-ray Crystallography : SHELX programs refine crystal structures, resolving halogen bonding and hydrogen-bonding networks .

Advanced: How can mechanistic studies elucidate the halogenation pathway for introducing iodine at C3?

Methodological Answer:

Mechanistic probes include:

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps.

- DFT Calculations : Model transition states to predict regioselectivity (e.g., iodine vs. bromine substitution) .

- In Situ Monitoring : Raman spectroscopy tracks intermediate formation during iodination .

Advanced: How does structural modification (e.g., amino vs. nitro groups) impact biological activity?

Methodological Answer:

- Comparative SAR Studies : Test analogs (e.g., Methyl 4-nitro-3-iodo-1H-indazole-6-carboxylate) in enzyme inhibition assays. The amino group enhances solubility but may reduce binding affinity compared to electron-withdrawing groups .

- Pharmacokinetic Profiling : LogP measurements (via shake-flask method) correlate amino substitution with improved membrane permeability .

Advanced: How should researchers resolve contradictions in reported synthesis yields (e.g., 44% vs. 53% for similar steps)?

Methodological Answer:

- Statistical Analysis : Apply ANOVA to identify variables (e.g., solvent purity, catalyst batch) causing yield discrepancies .

- Reproducibility Protocols : Standardize reaction scales (e.g., 0.1 mol vs. 1 mmol) and validate via inter-lab studies .

- Byproduct Analysis : LC-MS/MS identifies side products (e.g., dehalogenated species) that reduce yields .

Advanced: What computational strategies predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Screen against kinase domains (e.g., EGFR) using the compound’s 3D structure (PubChem CID) to prioritize in vitro assays .

- MD Simulations : GROMACS models binding stability over 100 ns trajectories, highlighting key residues (e.g., Lys721 in ATP-binding pockets) .

Advanced: How can crystallographic data resolve ambiguities in tautomeric forms of the indazole core?

Methodological Answer:

- SHELXL Refinement : High-resolution (<1.0 Å) X-ray data distinguishes 1H- vs. 2H-indazole tautomers via electron density maps .

- Hydrogen Bond Analysis : Identify N-H···O interactions stabilizing specific tautomers .

Advanced: What strategies mitigate degradation during long-term storage of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.